molecular formula C12H17NO2 B1329603 beta-Alanine, N-ethyl-N-phenyl-, methyl ester CAS No. 21608-06-0

beta-Alanine, N-ethyl-N-phenyl-, methyl ester

Cat. No. B1329603
CAS RN: 21608-06-0
M. Wt: 207.27 g/mol
InChI Key: AGKYCLGMYBHGSV-UHFFFAOYSA-N
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Description

“beta-Alanine, N-ethyl-N-phenyl-, methyl ester” is a chemical compound with the molecular formula C12H17NO2 . It is also known as “N-Methyl-N-phenyl-beta-alanine ethyl ester” and is available in liquid form . It is a pale yellow to amber in color .


Synthesis Analysis

The synthesis of N-alkyl-β-amino acids and N-alkyl-β-amino esters, including “beta-Alanine, N-ethyl-N-phenyl-, methyl ester”, can be achieved using dendrimeric intermediates in a one-pot reaction . Dendrimeric compounds, with a pentaerythritol core, are easily prepared and used to obtain the β-amino acid derivatives and β-amino esters with good yields .


Molecular Structure Analysis

The molecular structure of “beta-Alanine, N-ethyl-N-phenyl-, methyl ester” can be represented by the SMILES notation: CCOC(=O)CCN(C)C1=CC=CC=C1 .


Chemical Reactions Analysis

“beta-Alanine, N-ethyl-N-phenyl-, methyl ester” is expected to undergo hydrolysis within the body to form β-alanine .


Physical And Chemical Properties Analysis

“beta-Alanine, N-ethyl-N-phenyl-, methyl ester” is a liquid with a pale yellow to amber color . It has a molecular weight of 207.273 g/mol .

Scientific Research Applications

1. Chemical Reactions and Synthesis

Beta-alanine derivatives, including N-ethyl-N-phenyl-, methyl ester forms, have been studied in various chemical reactions and synthesis processes. For instance, the reaction of aspartyl dipeptide esters with ketones, involving derivatives like beta-alanine, results in the formation of imidazolidinone derivatives (Ariyoshi & Sato, 1972). Additionally, the synthesis of monoazo disperse dyes using beta-alanine derivatives highlights their role in dye and pigment production (Sokolowska-Gajda & Kraska, 1989).

2. Pharmaceutical Applications

Beta-alanine derivatives have been investigated for their potential in pharmaceutical applications. For example, the synthesis of alpha-chloroketones from methyl esters, including those of beta-alanine, offers a practical and safer route in pharmaceutical intermediate production, avoiding the use of hazardous compounds like diazomethane (Wang et al., 2004).

3. Biochemical and Biophysical Research

In biochemical and biophysical research, beta-alanine derivatives have been used to study enzyme reactions and properties. For instance, the synthesis of D-cysteine-related amino acids using beta-replacement reactions involving beta-alanine derivatives has been explored (Nagasawa et al., 1983). Additionally, the study of conformational states of N-acylalanine dithio esters, which include beta-alanine derivatives, contributes to understanding molecular structures and dynamics (Lee et al., 1988).

4. Osmoprotection in Plants

Beta-alanine betaine, a derivative of beta-alanine, is significant in plant biology for its role in osmoprotection. Research on beta-alanine betaine synthesis in the Plumbaginaceae family has shed light on plant tolerance to environmental stresses such as salinity and hypoxia (Rathinasabapathi et al., 2001).

Future Directions

The use of dendrimeric intermediates for the synthesis of N-alkyl-β-amino acids and N-alkyl-β-amino esters, including “beta-Alanine, N-ethyl-N-phenyl-, methyl ester”, presents a new approach in the field of organic synthesis . This method could potentially be explored further for the synthesis of other organic compounds .

properties

IUPAC Name

methyl 3-(N-ethylanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(10-9-12(14)15-2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKYCLGMYBHGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066716
Record name .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Alanine, N-ethyl-N-phenyl-, methyl ester

CAS RN

21608-06-0
Record name N-Ethyl-N-phenyl-β-alanine methyl ester
Source CAS Common Chemistry
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Record name beta-Alanine, N-ethyl-N-phenyl-, methyl ester
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Record name .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester
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Record name .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-ethyl-N-phenyl-β-alaninate
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